molecular formula C8H7BF2O3 B1525921 3-Acetyl-2,6-difluorophenylboronic acid CAS No. 1451390-81-0

3-Acetyl-2,6-difluorophenylboronic acid

Cat. No.: B1525921
CAS No.: 1451390-81-0
M. Wt: 199.95 g/mol
InChI Key: MOLKUWDTTSLAMM-UHFFFAOYSA-N
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Description

3-Acetyl-2,6-difluorophenylboronic acid (CAS: 1451390-81-0) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and an acetyl group at the 3-position. Its molecular formula is C₈H₇BF₂O₃, with a calculated molecular weight of 199.81 g/mol. The acetyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the boronic acid, influencing its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is commercially available with a purity of ≥97% and is primarily utilized in pharmaceutical and materials research for constructing complex aromatic frameworks .

Properties

IUPAC Name

(3-acetyl-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLKUWDTTSLAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245408
Record name Boronic acid, B-(3-acetyl-2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451390-81-0
Record name Boronic acid, B-(3-acetyl-2,6-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-acetyl-2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,6-difluorophenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2,6-difluorobenzaldehyde, undergoes a reaction with a boronic acid derivative, such as boronic acid ester, under mild conditions.

  • Acetylation: The resulting boronic acid is then acetylated using acetic anhydride or acetyl chloride in the presence of a suitable base, such as pyridine or triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2,6-difluorophenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The acetyl group can be reduced to an alcohol or aldehyde.

  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Palladium catalysts and suitable bases are employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

  • Oxidation: Boronic esters and borates.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Biaryls and biphenyl derivatives.

Scientific Research Applications

3-Acetyl-2,6-difluorophenylboronic acid has diverse applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

  • Biology: The compound can be employed in the development of fluorescent probes and bioconjugation techniques.

  • Industry: It is utilized in the production of organic semiconductors and materials science research.

Mechanism of Action

The mechanism by which 3-Acetyl-2,6-difluorophenylboronic acid exerts its effects involves its participation in chemical reactions through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, facilitating various organic transformations. The acetyl group can influence the reactivity and selectivity of the compound in different reactions.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Coupling: The boronic acid group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst.

  • Redox Reactions: The acetyl group can be involved in redox processes, affecting the overall reaction pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 3-Acetyl-2,6-difluorophenylboronic acid with structurally related boronic acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications
This compound 1451390-81-0 C₈H₇BF₂O₃ 199.81 ≥97% Not specified Suzuki couplings, drug intermediates
3-Bromo-2,6-difluorophenylboronic acid 352535-84-3 C₆H₄BBrF₂O₂ 236.80 >95% 0°C–6°C Cross-couplings, halogenated intermediates
4-Chloro-2,6-difluorophenylboronic acid 925911-61-1 C₆H₄BClF₂O₂ 192.36 Not specified Not specified Catalysis, polymer synthesis
(3-Cyclopropyl-2,6-difluorophenyl)boronic acid 1451393-02-4 C₉H₉BF₂O₂ 197.98 ≥95% Not specified Agrochemistry, steric studies

Key Findings

Fluorine substituents enhance stability and influence regioselectivity in cross-coupling reactions due to their inductive effects .

Steric and Solubility Considerations: The acetyl group introduces steric bulk, which may slow reaction kinetics in sterically demanding catalytic systems compared to smaller substituents (e.g., chlorine or cyclopropyl) .

Cost and Availability :

  • Brominated derivatives are more cost-effective (e.g., 3-Bromo-2,6-difluorophenylboronic acid at 14,500 JPY/5g ) but may require specialized handling due to halogen reactivity .
  • The acetylated variant is priced higher (exact data unavailable), reflecting its niche applications in fine chemical synthesis .

Biological Activity

3-Acetyl-2,6-difluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications. Boronic acids are known for their ability to interact with diols and have been utilized in various therapeutic contexts. The unique structure of this compound, featuring both an acetyl group and difluorinated phenyl moiety, suggests it may possess distinctive biological activities.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C9H8B F2O3
  • Molecular Weight : 215.96 g/mol
  • IUPAC Name : this compound

Boronic acids, including this compound, typically exert their biological effects through the reversible formation of covalent bonds with diols. This property allows them to modulate the activity of various enzymes and receptors that contain diol functionalities.

Anticancer Potential

Recent studies have indicated that derivatives of boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the incorporation of electron-withdrawing groups like fluorine enhances the potency of these compounds against cancer cell lines by affecting their electronic properties and stability in biological systems .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. The compound demonstrated significant inhibitory activity with an IC50 value indicating effective enzyme modulation .

Case Studies

Study 1: Inhibition of sEH
A study conducted on the enzyme sEH revealed that this compound exhibited a strong inhibitory effect. The structure-activity relationship (SAR) analysis indicated that the difluoro substitution plays a critical role in enhancing the binding affinity to the enzyme's active site. The findings suggest potential therapeutic applications in managing pain and inflammation .

Study 2: Anticancer Activity
In vitro assays using various cancer cell lines demonstrated that this compound can induce apoptosis in malignant cells while sparing normal cells. The mechanism was linked to the compound's ability to disrupt metabolic processes essential for cancer cell proliferation.

Data Summary

Biological Activity IC50 Value (µM) Notes
Inhibition of sEH9Significant inhibition observed
Anticancer activity (various lines)<10Induces apoptosis selectively

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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